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Calcium Green-1 is a visible light-excitable, single-wavelength fluorescent indicator used to

measure intracellular calcium ([Ca²⁺]cyt) concentrations. Upon binding Ca²⁺, it exhibits a

significant increase in fluorescence intensity with minimal wavelength shift[1][2]. It is a valuable

tool for studying calcium signaling in response to various stimuli in plant cells[3][4][5]. However,

successful loading into plant cells requires specific protocols to overcome challenges posed by

the cell wall, extracellular esterases, and potential compartmentalization of the dye within

organelles like the vacuole[3][6][7].

Two primary methods are employed for loading Calcium Green-1 into plant cells: the

acetoxymethyl (AM) ester method for cell populations and tissues, and microinjection of the

dextran-conjugated form for single cells.

1. Acetoxymethyl (AM) Ester Loading

The AM ester form of Calcium Green-1 is a cell-permeant version of the dye. Its lipophilic

nature allows it to cross the plasma membrane. Once inside the cell, cytosolic esterases cleave

the AM group, trapping the now cell-impermeant, Ca²⁺-sensitive form of the dye in the

cytoplasm[3].

Challenges and Solutions:

Extracellular Hydrolysis: Plant cells can possess extracellular esterases that cleave the AM

ester before it enters the cell, preventing successful loading. To counteract this, an esterase

inhibitor such as eserine (physostigmine) can be included in the loading buffer[6].
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Vacuolar Sequestration: A significant issue in plant cells is the transport and sequestration of

the dye into the vacuole, which hinders accurate cytosolic calcium measurements[3][6].

Optimizing loading conditions, such as performing incubations at lower temperatures, can

help minimize this issue[2][3].

Low Aqueous Solubility: AM esters have poor solubility in aqueous buffers. A nonionic

detergent, Pluronic® F-127, is often used to aid in dispersing the dye in the loading

solution[8][9][10].

This method is particularly effective for tissues like epidermal strips, allowing for the

simultaneous measurement of calcium dynamics in multiple cells, such as guard cells

responding to abscisic acid (ABA)[6].

2. Dextran Conjugate Loading via Microinjection

For single-cell analysis and to avoid the problems of compartmentalization, the dextran-

conjugated form of Calcium Green-1 is preferred[2][7]. The dye is covalently linked to a high-

molecular-weight, biologically inert dextran molecule.

Advantages:

Reduced Compartmentalization: Dextran conjugates are too large to be sequestered into

organelles, ensuring the indicator remains in the cytosol[1][2][7].

Prevents Leakage: The large size also prevents the dye from leaking out of the cell, allowing

for long-term imaging experiments over many hours or even days[7].

This form is cell-impermeant and must be loaded physically into the cell using techniques like

microinjection or patch pipette delivery[1][7]. It is the method of choice for cell types like pollen

tubes and root hairs, where precise measurements of tip-focused calcium gradients are

required[4][11].
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Parameter Value Plant Species Notes Source

Dye

Concentration

15 µM (can be
increased if
loading is low)

Arabidopsis,
Commelina

The optimal
concentration
should be
determined
empirically.

[6]

Esterase

Inhibitor

300 µM eserine

(physostigmine)

Arabidopsis,

Commelina

Enhances

cytoplasmic dye

loading by

inhibiting

extracellular

hydrolysis.

[6]

Loading Buffer

pH
5.0

Arabidopsis,

Commelina

100 mM KCl, 10

mM MES, 1 mM

CaCl₂, 300 µM

eserine.

[6]

Incubation Time

20 - 30 minutes

(can be

increased)

Arabidopsis,

Commelina

Longer

incubation may

improve signal

intensity in some

cases.

[6][10]

Incubation Temp. 25°C (or lower)
Arabidopsis,

Commelina

Incubation

should be

performed in the

dark. Lower

temperatures

can reduce

compartmentaliz

ation.

[2][6]

| Agitation | Optional (rotary shaker at 0.5 Hz) | Arabidopsis, Commelina | May improve loading

efficiency if it is otherwise low. |[6] |

Table 2: Parameters for Calcium Green-1 Dextran Microinjection in Pollen Tubes
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Parameter Value Cell Type Notes Source

Dye

Formulation

Calcium
Green-1
Dextran
(10,000 MW)

Cedrus
deodara Pollen
Tubes

Dextran
conjugate
prevents
compartmental
ization.

[1][11]

Dye

Concentration
2.5 mM

Cedrus deodara

Pollen Tubes

Concentration for

pressure

injection.

[11]

| Injection Buffer | 5 mM HEPES, pH 7.0 | Cedrus deodara Pollen Tubes | Simple buffer to

dissolve the dextran conjugate. |[11] |

Table 3: Spectroscopic and Imaging Parameters for Calcium Green-1

Parameter
Wavelength
(nm)

Instrument Filter Set Source

Excitation (Ex) ~490 - 506
Fluorescence
Microscope,
Plate Reader

FITC [1][8][10]

Emission (Em) ~525 - 531

Fluorescence

Microscope,

Plate Reader

FITC [1][8][10]

| Laser Excitation | 488 | Confocal Laser Scanning Microscope | N/A |[11] |

Experimental Protocols
Protocol 1: AM Ester Loading of Epidermal Strips (Guard
Cells)
This protocol is adapted from a method developed for loading Arabidopsis and Commelina

guard cells[6].
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A. Reagent Preparation

Calcium Green-1 AM Stock Solution: Prepare a 2 to 5 mM stock solution in high-quality,

anhydrous DMSO. Store in single-use aliquots at -20°C[9][10].

Loading Solution (pH 5.0):

100 mM KCl

10 mM MES buffer

1 mM CaCl₂

300 µM Eserine (Physostigmine)

Adjust pH to 5.0 with KOH.

Wash Buffer (pH 6.15):

100 mM KCl

10 mM MES buffer

1 mM CaCl₂

Adjust pH to 6.15 with KOH.

B. Loading Procedure

Prepare epidermal strips from the plant material.

Immediately before use, add Calcium Green-1 AM stock solution to the Loading Solution to

a final concentration of 15 µM. Mix well.

Incubate the epidermal strips in the final Loading Solution for 20-30 minutes at 25°C in

complete darkness[6]. If loading is inefficient, incubation time and dye concentration can be

increased. Gentle agitation on a rotary shaker (0.5 Hz) may also help[6].
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After incubation, remove the loading solution and wash the epidermal strips thoroughly with

the Wash Buffer to remove excess dye[6].

Mount the epidermal strip on a microscope slide in Wash Buffer for imaging.

C. Imaging

Use an epifluorescence or confocal microscope equipped with a standard FITC filter set (Ex:

~490 nm, Em: ~525 nm)[6][8].

Locate the loaded guard cells and acquire a baseline fluorescence measurement.

Apply the experimental stimulus (e.g., 100 µM ABA) and record the change in fluorescence

intensity over time[6].

Note: As Calcium Green-1 is a non-ratiometric dye, results are typically reported as

qualitative changes in fluorescence intensity (e.g., F/F₀). It is critical to ensure the sample

does not move during imaging, as this can create artificial changes in fluorescence[6].

Protocol 2: Microinjection of Calcium Green-1 Dextran
This protocol is based on a method for studying Ca²⁺ dynamics in pollen tubes[11].

A. Reagent Preparation

Injection Solution: Dissolve Calcium Green-1 dextran (10,000 MW) in Injection Buffer (5 mM

HEPES, pH 7.0) to a final concentration of 2.5 mM[11].

Centrifuge the solution briefly to pellet any undissolved particles.

B. Microinjection Procedure

Prepare the target cells (e.g., germinated pollen tubes) in a suitable growth medium on a

microscope cover slip.

Back-fill a micropipette with the Injection Solution.
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Using a micromanipulator and a pressure injector, carefully insert the micropipette into the

cytoplasm of a single target cell.

Apply a brief pulse of pressure to inject a small volume of the dye solution into the cell.

Allow the cell to recover for a short period before imaging.

C. Imaging

Image the injected cell using a confocal laser scanning microscope with a 488 nm excitation

laser and a band-pass emission filter around 525-550 nm[11].

Record time-lapse images to monitor the spatio-temporal dynamics of the intracellular

calcium concentration following stimulation.
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Caption: Experimental workflow for loading Calcium Green-1 AM into plant epidermal cells.
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Caption: Signaling pathway for ABA-induced Ca²⁺ increase detected by Calcium Green-1.
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Method 1: AM Ester Loading Method 2: Dextran Conjugate Loading

Comparison

Calcium Green-1 AM
(Cell-Permeant)

Cytosolic Esterase Cleavage
Pro: Good for tissues

Con: Vacuolar sequestration
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Calcium Green-1 Dextran
(Cell-Impermeant)

Microinjection
Pro: No sequestration/leakage

Con: Single-cell method
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Caption: Comparison of AM ester and dextran conjugate loading methods for Calcium Green-

1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

http://labs.biology.ucsd.edu/schroeder/protocols/calcium.html
http://labs.biology.ucsd.edu/schroeder/protocols/calcium.html
https://web.uvic.ca/~neurolab/research/PDFfiles/CurrProt.pdf
http://www.harlanteklad.cn/wp-content/uploads/2022/10/protocol-for-cal-green-1-am-calcium-green-1-am-version-864d5d8db9.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-cal-green-1-am-calcium-green-1-am-version-3f030c59c0.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-cal-green-1-am-calcium-green-1-am-version-D12j58dcIp.pdf
https://www.researchgate.net/figure/Calcium-Green-1-Dextran-microinjection-was-carried-out-to-further-elucidate-changes-in_fig3_235605360
https://www.benchchem.com/product/b1177981#loading-calcium-green-1-into-plant-cells
https://www.benchchem.com/product/b1177981#loading-calcium-green-1-into-plant-cells
https://www.benchchem.com/product/b1177981#loading-calcium-green-1-into-plant-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1177981?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

